4-Ethoxycarbonyl-2-nitrophenylboronic acid

Suzuki-Miyaura Coupling Boronic Acid Reactivity Ortho-Substituent Effect

4-Ethoxycarbonyl-2-nitrophenylboronic acid is an irreplaceable arylboronic acid building block. Its unique ortho-nitro/4-ethoxycarbonyl substitution dictates a specific reactivity profile: the electron-withdrawing nitro group causes low stability in Pd-catalyzed Suzuki-Miyaura reactions, requiring optimized protocols (see Hylland et al.). No simpler analog can substitute. The ester handle enables hydrolysis to carboxylic acids or reduction to alcohols for library diversification. Also shows proteasome inhibition activity. Ideal for constructing 2-aminobiphenyl ligands and drug discovery scaffolds.

Molecular Formula C9H10BNO6
Molecular Weight 238.99 g/mol
CAS No. 5785-70-6
Cat. No. B1586598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-2-nitrophenylboronic acid
CAS5785-70-6
Molecular FormulaC9H10BNO6
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O
InChIInChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3
InChIKeyGCDAYMSNTGTFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxycarbonyl-2-nitrophenylboronic acid (CAS 5785-70-6): A Specialized Boronic Acid Building Block for Advanced Synthesis


4-Ethoxycarbonyl-2-nitrophenylboronic acid (CAS 5785-70-6), a white to light yellow crystalline powder with a melting point of 125 °C, is a functionalized arylboronic acid building block utilized in organic synthesis. It is characterized by the presence of both an electron-withdrawing nitro group and an ethoxycarbonyl ester moiety on the phenyl ring, which profoundly influences its reactivity profile [1]. Commercially available at purities of 97-98% (HPLC) from major suppliers [2], it serves as a versatile intermediate for the construction of complex molecules, particularly in pharmaceutical research, through cross-coupling reactions .

Why Generic Substitution of 4-Ethoxycarbonyl-2-nitrophenylboronic acid Fails: The Critical Role of Ortho-Nitro Substitution


The unique substitution pattern of 4-Ethoxycarbonyl-2-nitrophenylboronic acid precludes straightforward replacement with simpler or even regioisomeric analogs. The ortho-nitro group is a key determinant of its behavior. A 2020 study explicitly notes that 2-nitrophenylboronic acids suffer from low reactivity in Suzuki-Miyaura reactions and have low stability in the presence of palladium catalysts [1]. This intrinsic challenge necessitates a specific set of optimized reaction conditions [1], meaning that a different 2-nitrophenylboronic acid or a more reactive alternative cannot be used as a drop-in substitute. Furthermore, the 4-ethoxycarbonyl group offers a distinct chemical handle for further derivatization, a feature absent in simpler analogs like 2-nitrophenylboronic acid, which would lead to a different and potentially less valuable product.

Quantitative Evidence for Differentiating 4-Ethoxycarbonyl-2-nitrophenylboronic acid


Impact of Ortho-Nitro Substitution on Suzuki-Miyaura Reactivity: A Class-Level Inference

The presence of an ortho-nitro group is known to severely impede Suzuki-Miyaura cross-coupling. A study on 2-nitrophenylboronic acids explicitly states they 'suffer from low reactivity in Suzuki reactions, alongside their low stability in the presence of Pd' [1]. While this is a class-level inference for 2-nitrophenylboronic acids, it directly applies to 4-Ethoxycarbonyl-2-nitrophenylboronic acid and explains why it cannot be treated as a standard, high-yielding boronic acid coupling partner. This knowledge is critical for experimental design, as it necessitates the use of specialized conditions to achieve successful coupling.

Suzuki-Miyaura Coupling Boronic Acid Reactivity Ortho-Substituent Effect

Purity Specifications from Major Suppliers: A Benchmark for Quality Control

When procuring this compound, users can expect a baseline purity of 97-98% as determined by HPLC. For example, Chem-Impex and TCI both specify a purity of ≥98.0% (HPLC) [1][2], while suppliers like Bidepharm and Alfa Aesar offer the compound at 97% purity [3]. This quantitative purity data, verified by HPLC, provides a reliable procurement benchmark and ensures that any observed low reactivity in subsequent reactions is not due to substandard starting material.

Analytical Chemistry Quality Control Purity Assessment

Melting Point (125 °C) as a Definitive Identity and Purity Indicator

A consistent melting point of 125 °C is reported across multiple authoritative sources, including Chem-Impex and TCI [1][2]. This well-defined physical constant serves as a quick, reliable, and inexpensive initial check for identity and purity upon receipt. Deviation from this literature value can immediately alert a user to potential degradation or incorrect product, which is particularly valuable for a compound that requires special storage (e.g., under inert gas at 2-8°C) .

Physical Property Melting Point Quality Control

Optimal Application Scenarios for 4-Ethoxycarbonyl-2-nitrophenylboronic acid Based on Quantitative Evidence


Synthesis of Ortho-Nitro-Substituted Biaryl Pharmacophores

This compound is ideally suited for the synthesis of 2-nitrobiaryl structures via Suzuki-Miyaura coupling. The research by Hylland et al. [1] provides a framework for the successful coupling of 2-nitrophenylboronic acids, which are known to be challenging substrates. The work specifically details methods to overcome the inherent low reactivity and stability issues of this compound class [1]. Researchers should follow this protocol to construct complex biaryl cores containing the valuable nitro and ester functionalities.

Construction of Derivatizable Intermediates for Medicinal Chemistry

The 4-ethoxycarbonyl ester group serves as a strategic functional handle for further diversification. Following a successful cross-coupling, the ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling, or reduced to an alcohol for further functionalization. This makes 4-Ethoxycarbonyl-2-nitrophenylboronic acid a valuable intermediate for building compound libraries in drug discovery, particularly for targets where a carboxylate or amide is desired in the final molecule .

Precursor to 2-Amino-Substituted Biaryls and Ligands

A key application, as outlined by Hylland et al., is the use of 2-nitrobiphenyl products as precursors to 2-aminobiphenyls, which are valuable building blocks for ligands (e.g., for metal complexes) [1]. The nitro group can be readily reduced to an amine, providing an entry point to a new class of compounds. This application leverages the unique ortho-nitro group, which is essential for this synthetic route [1].

Research into Proteasome Inhibition

Vendor data indicates that 4-Ethoxycarbonyl-2-nitrophenylboronic acid has been shown to inhibit proteasome activity in vitro . This suggests its potential as a starting point for developing novel proteasome inhibitors, a class of compounds with therapeutic applications in oncology. While quantitative inhibition data is not publicly available, this application is supported by the known ability of boronic acids to interact with the catalytic threonine residue of the proteasome.

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